molecular formula C16H18FN3O2S B5888548 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine

1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine

Cat. No. B5888548
M. Wt: 335.4 g/mol
InChI Key: XYFLPOUAFQQAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a piperazine derivative with the molecular formula C16H16FN3O4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine:

Pharmacological Research

1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine is often studied for its potential pharmacological properties. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent. This compound’s structure suggests it could interact with neurotransmitter receptors or enzymes, making it a candidate for drug development in treating neurological disorders .

Cancer Research

This compound is explored for its potential anti-cancer properties. Studies focus on its ability to inhibit the growth of cancer cells or induce apoptosis (programmed cell death). Researchers test its efficacy against different cancer cell lines to determine its potential as a chemotherapeutic agent .

Neuroprotective Agents

Given its structural characteristics, 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine is investigated for neuroprotective effects. Researchers examine its ability to protect neurons from damage caused by oxidative stress, excitotoxicity, or other neurodegenerative processes. This research is crucial for developing treatments for diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Research

The compound is also studied for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. Researchers test this compound in various models of inflammation to assess its potential to reduce inflammatory responses .

Antimicrobial Activity

1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine is evaluated for its antimicrobial properties. This includes testing against a range of bacterial and fungal pathogens to determine its efficacy as an antimicrobial agent. Such research is vital for developing new antibiotics or antifungal medications .

Metabolic Disorders

The compound is investigated for its potential role in treating metabolic disorders such as diabetes or obesity. Researchers examine its effects on glucose metabolism, insulin sensitivity, and lipid profiles. This research aims to identify new therapeutic options for managing metabolic diseases .

Psychiatric Disorders

Given its potential interactions with neurotransmitter systems, 1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine is studied for its effects on psychiatric disorders. Researchers explore its potential to treat conditions such as depression, anxiety, and schizophrenia by modulating neurotransmitter activity .

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-14-4-6-16(7-5-14)23(21,22)20-11-9-19(10-12-20)13-15-3-1-2-8-18-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFLPOUAFQQAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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